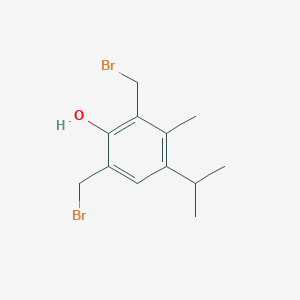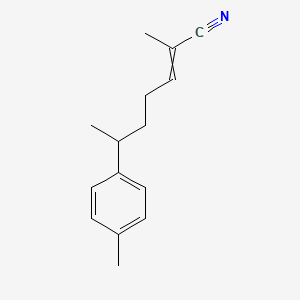![molecular formula C15H9NO3S B14311738 [1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- CAS No. 109363-81-7](/img/structure/B14311738.png)
[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound is notable for its unique structure, which includes fused benzopyrano and benzothiazin rings, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminothiophenol and 2-hydroxybenzaldehyde can undergo condensation followed by cyclization to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
- Oxidation : Hydrogen peroxide in an acidic medium.
- Reduction : Sodium borohydride in methanol.
- Substitution : Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its therapeutic potential in treating various diseases.
- Industry : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds:
- Benzopyran : Shares the benzopyran ring structure but lacks the benzothiazin moiety.
- Benzothiazine : Contains the benzothiazine ring but does not have the benzopyran structure.
- Coumarin : A simpler compound with a benzopyranone structure.
Uniqueness: What sets 1Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy- apart is its unique combination of benzopyrano and benzothiazin rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
109363-81-7 |
|---|---|
Fórmula molecular |
C15H9NO3S |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
3-hydroxy-12H-chromeno[3,4-b][1,4]benzothiazin-6-one |
InChI |
InChI=1S/C15H9NO3S/c17-8-5-6-9-11(7-8)19-15(18)14-13(9)16-10-3-1-2-4-12(10)20-14/h1-7,16-17H |
Clave InChI |
OAFVJLIAOXPHLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(S2)C(=O)OC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


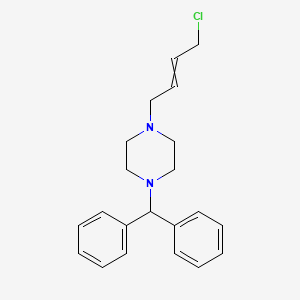
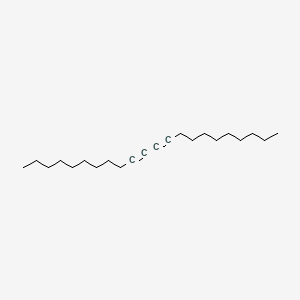

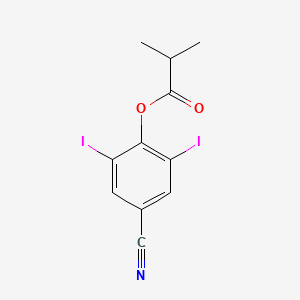

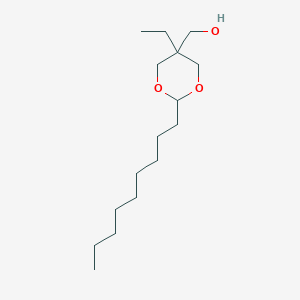

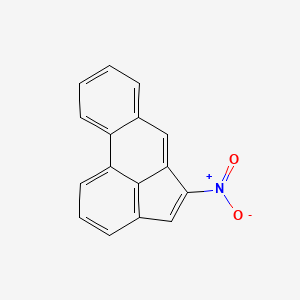
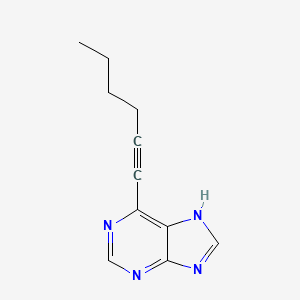
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)

